molecular formula C19H20ClNOS B374746 N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine

N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine

Cat. No.: B374746
M. Wt: 345.9g/mol
InChI Key: KXECCBGQPJGJGD-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine is a synthetic organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound’s unique structure, featuring a thioxanthene core with various functional groups, makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Ylidene Group: This step involves the formation of a double bond between the thioxanthene core and the propan-1-amine moiety.

    N,N-Dimethylation: The final step involves the methylation of the amine group using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.

    Reduction: Reduction reactions can target the double bond in the ylidene group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of saturated amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of thioxanthenes are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, thioxanthenes are known for their antipsychotic properties. This compound could be investigated for similar therapeutic effects, particularly in the treatment of psychiatric disorders.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine typically involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The exact pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another thioxanthene derivative with antipsychotic properties.

    Flupentixol: Known for its use in the treatment of schizophrenia.

    Thiothixene: Used as an antipsychotic agent.

Uniqueness

What sets N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine apart is its specific substitution pattern and the presence of the ylidene group, which might confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C19H20ClNOS

Molecular Weight

345.9g/mol

IUPAC Name

(3Z)-3-(2-chloro-4-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H20ClNOS/c1-21(2)10-6-8-14-15-7-4-5-9-18(15)23-19-16(14)11-13(20)12-17(19)22-3/h4-5,7-9,11-12H,6,10H2,1-3H3/b14-8-

InChI Key

KXECCBGQPJGJGD-ZSOIEALJSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3OC)Cl

SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3OC)Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.